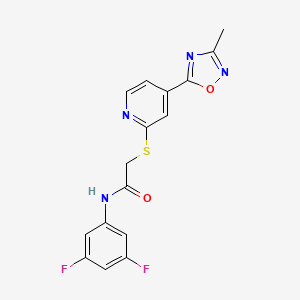

N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O2S/c1-9-20-16(24-22-9)10-2-3-19-15(4-10)25-8-14(23)21-13-6-11(17)5-12(18)7-13/h2-7H,8H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJCOWPEABXGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Derivative Synthesis: The pyridine moiety is often prepared via traditional methods such as the Hantzsch pyridine synthesis or through palladium-catalyzed cross-coupling reactions.

Thioether Formation: The thioether linkage is formed by reacting a pyridine derivative with a thiol or disulfide compound.

Final Coupling: The final step involves coupling the difluorophenyl acetamide with the previously synthesized thioether intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present in derivatives.

Substitution: Electrophilic aromatic substitution can occur on the difluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or nitration mixtures.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Derivatives: From reduction reactions.

Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Table 1: Key Synthesis Steps

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Esterification | Nicotinic acid | Formation of pyridine derivatives |

| 2 | Nucleophilic substitution | TMSCN | Generation of key intermediates |

| 3 | Amide coupling | EDCI, HOBT | Formation of final product |

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Studies have shown that compounds with similar structural features possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing oxadiazole and pyridine rings have been reported to inhibit cell growth in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial activities. The incorporation of oxadiazole has been linked to enhanced antibacterial properties, making these compounds potential candidates for treating infections caused by resistant strains .

Bioisosteric Modifications

The triazole moiety in related compounds has been shown to confer protease resistance and improved biological activity compared to traditional amide bonds. This suggests that similar modifications could enhance the pharmacological profile of N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide .

Therapeutic Potential

Given its structural characteristics and biological activities, this compound has potential applications in various therapeutic areas:

Cancer Therapy

The ability to inhibit cell proliferation suggests its use as an anticancer agent. Ongoing research is needed to evaluate its efficacy in vivo and its mechanism of action against specific cancer types.

Infectious Diseases

With rising antibiotic resistance, compounds like this compound may serve as lead compounds for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with derivatives listed in , particularly those containing 1,2,4-oxadiazole, pyridine, and thioether/amide linkages. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Core Backbone Variations :

- The target compound uses a pyridine-thioacetamide scaffold, whereas analogs in predominantly employ benzamide or pyridine-carboxamide backbones. The thioacetamide linkage in the target may confer greater resistance to enzymatic hydrolysis compared to carboxamide derivatives .

Heterocyclic Substituents: The 3-methyl-1,2,4-oxadiazole group is a shared feature (target compound vs. ID 45/50). This motif is known to enhance metabolic stability and mimic peptide bonds in kinase inhibitors .

Aromatic Substituents :

- The 3,5-difluorophenyl group in the target compound replaces chlorine (ID 45/50) or nitro (ID 20) substituents. Fluorine’s electronegativity and small atomic radius may improve binding to hydrophobic enzyme pockets compared to bulkier groups.

Biological Implications :

- Compounds with dichloropyridine (ID 45/50) or nitrophenyl (ID 20) substituents are associated with antiplatelet or antiviral activity, suggesting the target compound’s 3,5-difluorophenyl group could similarly modulate such pathways .

- Thienylmethyl (ID 55) and benzothiazole groups are linked to anticancer activity, implying the target’s pyridine-oxadiazole system may target overlapping oncology-related enzymes .

Research Findings and Gaps

- Kinase Inhibition : The oxadiazole-pyridine scaffold resembles ATP-competitive kinase inhibitors (e.g., c-Met inhibitors), where fluorine substitution enhances potency .

- Metabolic Stability : The thioacetamide linker likely reduces oxidative metabolism compared to oxygen-based analogs, extending half-life.

Biological Activity

N-(3,5-difluorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group, an oxadiazole moiety, and a pyridine-thioacetamide linkage. Its molecular formula is .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : Some related compounds exhibit antibacterial and antifungal activities.

- Neuroprotective Effects : Investigations into neuroprotective properties suggest potential applications in neurodegenerative diseases.

The anticancer activity of this compound is hypothesized to involve the induction of apoptosis in cancer cells through the caspase pathway.

Case Studies

In vitro studies have demonstrated that compounds with structural similarities show IC50 values ranging from 5.10 µM to 22.08 µM against various cancer cell lines such as HepG2 and MCF-7 . For instance:

- Compound A (similar structure): IC50 = 6.19 µM against HepG2.

- Compound B : IC50 = 5.10 µM against MCF-7.

These values suggest that the target compound may possess comparable or enhanced efficacy.

Antibacterial Properties

Research has shown that some thioacetamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for these compounds can be as low as 2 µg/ml against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

Similar derivatives have also been tested for antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus, showcasing promising results.

Neuroprotective Effects

Emerging studies indicate that certain compounds within this chemical class may provide neuroprotective benefits by modulating signaling pathways associated with neuroinflammation and oxidative stress .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.